2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C14H9NO7 . It is also known as N-Succinimidyl 7-Hydroxycoumarin-3-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 303.22 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate . The InChI is InChI=1S/C14H9NO7/c16-8-2-1-7-5-9 (13 (19)21-10 (7)6-8)14 (20)22-15-11 (17)3-4-12 (15)18/h1-2,5-6,16H,3-4H2 . The Canonical SMILES is C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.22 g/mol . The XLogP3-AA is 0.7 , and it has one hydrogen bond donor .Scientific Research Applications
Design and Synthesis of Thiazolidin-4-ones : The derivative (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester is used in synthesizing thiazolidin-4-ones, which have potential antibacterial activity (Čačić et al., 2009).
Synthesis of Novel Metal Complexes : 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, a tautomeric form of the compound, is used to synthesize novel copper(II), cobalt(II), and nickel(II) complexes, which are studied for their structures and spectroscopic properties (Myannik et al., 2018).
Antineoplastic Activity Study : The compound is used in synthesizing derivatives like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromenes which are then evaluated for their antineoplastic activities on human tumor cell lines, indicating its potential in cancer research (Gašparová et al., 2013).
Hybrid Polyoxaheterocyclic Compounds Synthesis : Employed in the creation of new hybrid polyoxaheterocyclic compounds, which have potential for increased bioavailability in medical applications (Kanevskaya et al., 2022).
Antioxidant Activities : It's used as a precursor in the synthesis of compounds evaluated for antioxidant activities, highlighting its role in creating compounds with potential health benefits (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester are proteins, specifically the lysine residues . The compound is a protein crosslinker, which means it can bind to proteins and modify lysine residues .
Mode of Action
The compound possesses two N-hydroxysuccinimide (NHS) esters, which target the amino group in lysine residues . Upon binding, it forms a stable amide bond with the protein, leading to the modification of the protein structure .
Biochemical Pathways
The compound is used in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS) . By modifying the structure of proteins, it can affect the interactions between different proteins and alter the biochemical pathways they are involved in .
Pharmacokinetics
As a protein crosslinker, it is expected to have good cell permeability .
Result of Action
The result of the compound’s action is the modification of protein structure, which can affect protein function and interactions . This can lead to changes in cellular processes and functions, depending on the proteins targeted .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS esters . Furthermore, the compound is sensitive to light, and its reactivity can decrease upon exposure to light .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester has been found to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-8-2-1-7-5-9(13(19)21-10(7)6-8)14(20)22-15-11(17)3-4-12(15)18/h1-2,5-6,16H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBWCYYRFZMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420706 | |
Record name | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134471-24-2 | |
Record name | 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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